3-Chloro-2-methylphenyl chloroformate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(3-chloro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3 |
InChI Key |
QFJFXBMFUZQESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC(=O)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Chloro 2 Methylphenyl Chloroformate
Conventional Phosgene-Mediated Synthetic Routes
Historically, the most direct and widely used methods for synthesizing aryl chloroformates have relied on phosgene (B1210022) or its chemical equivalents. These reagents provide a reactive source of the chlorocarbonyl group required for the formation of the chloroformate ester.
The synthesis of aryl chloroformates via direct phosgenation involves the reaction of a phenol (B47542) with phosgene (COCl₂). In the case of 3-chloro-2-methylphenyl chloroformate, the precursor is 3-chloro-2-methylphenol (B1584042). The reaction is typically conducted by adding the phenolate (B1203915) to a solution of phosgene. google.com The phenolate is generated in situ or prepared beforehand by treating the phenol with a base, such as sodium hydroxide (B78521).
The general reaction is as follows: 3-chloro-2-methylphenol + COCl₂ → this compound + HCl
To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, a base is essential. The process requires careful temperature control, often in a range from -35°C to +15°C, to manage the exothermic nature of the reaction and minimize side products. google.com An inert solvent like toluene (B28343), benzene (B151609), or hexane (B92381) is typically used to facilitate the reaction. google.com It is crucial that the phenolate is added to the phosgene solution, as reversing the order of addition has been shown to dramatically decrease the yield of the desired chloroformate. google.com
Due to the extreme toxicity and volatility of phosgene gas, safer solid substitutes known as phosgene equivalents are frequently employed in laboratory and industrial settings. orgsyn.orgresearchgate.net Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is the most common of these equivalents. nih.gov It is a stable, crystalline solid that is easier and safer to handle, transport, and measure than gaseous phosgene. orgsyn.orgguidechem.com
Triphosgene functions by decomposing under reaction conditions to generate three molecules of phosgene in situ. wikipedia.org This decomposition can be catalyzed by nucleophiles such as amines or chloride ions. mdma.ch The reaction of 3-chloro-2-methylphenol with triphosgene would typically be carried out in an inert solvent like benzene or chloroform (B151607), often in the presence of a slight excess of a base like pyridine (B92270) to catalyze the reaction and scavenge the generated HCl. nih.gov The controlled, in-situ generation of phosgene from triphosgene allows for more precise stoichiometry and can lead to cleaner reactions with high yields. researchgate.netnih.gov
| Property | Phosgene (COCl₂) | Triphosgene (BTC) |
|---|---|---|
| Physical State | Highly toxic gas | Stable crystalline solid nih.gov |
| Handling | Requires specialized equipment and stringent safety protocols orgsyn.org | Easier and safer to handle, weigh, and store orgsyn.orgguidechem.com |
| Reactivity | Direct reagent | Acts as an in-situ source of phosgene, decomposing into 3 equivalents wikipedia.org |
| Typical Reaction Conditions | Low temperatures (-35°C to +15°C), addition of phenolate to phosgene google.com | Often at room temperature, catalyzed by a base like pyridine nih.gov |
Advanced and Sustainable Synthetic Methodologies
Concerns over the environmental impact and acute hazards of phosgene have driven research into advanced and more sustainable synthetic methods. These innovative approaches aim to generate the reactive species on demand or bypass the use of phosgene entirely.
A novel and sustainable approach to phosgenation involves the in-situ generation of phosgene from chloroform (CHCl₃) through photochemical oxidation. nih.govadvanceseng.com This "photo-on-demand" method utilizes ultraviolet (UV-C) light from a source like a low-pressure mercury lamp to irradiate a solution of chloroform. nih.govadvanceseng.com In the presence of bubbled oxygen, chloroform undergoes a radical chain reaction to produce phosgene directly within the reaction vessel. nih.govkobe-u.ac.jp
The process can be configured as a three-phase system, comprising an organic phase (chloroform), an aqueous phase (containing a base like NaOH and the phenol precursor), and a gas phase (oxygen). nih.govkobe-u.ac.jp The generated phosgene reacts at the interfaces between the phases with the aryl alcohol to form the desired chloroformate. nih.govadvanceseng.com This technique offers significant safety advantages by avoiding the storage and transport of phosgene, as the toxic gas is produced and consumed in a closed system on an as-needed basis. advanceseng.comresearchgate.net The method has been successfully applied to synthesize various chloroformates, carbonate esters, and other valuable organic compounds. nih.govresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Reactants | Chloroform (CHCl₃), Oxygen (O₂), Aryl Alcohol (e.g., 3-chloro-2-methylphenol) | nih.govadvanceseng.com |
| Light Source | UV-C light, typically from a low-pressure mercury lamp | nih.govadvanceseng.com |
| Reaction System | Often a heterogeneous three-phase system (organic/aqueous/gas) with vigorous stirring | nih.govkobe-u.ac.jp |
| Base | Aqueous sodium hydroxide (NaOH) to enhance phenol nucleophilicity and neutralize HCl | advanceseng.comkobe-u.ac.jp |
| Advantages | Enhanced safety (in-situ generation), use of inexpensive starting materials, convenient | nih.govadvanceseng.com |
The development of "phosgene-free" synthesis is a major goal in green chemistry. These routes avoid not only phosgene but also its direct equivalents like triphosgene. For the synthesis of related compounds like carbonates and carbamates, significant progress has been made using alternative C1 building blocks such as carbon dioxide (CO₂) and dimethyl carbonate (DMC). rsc.orgjaci.or.jp
For example, the synthesis of polycarbonates, which share the carbonate ester linkage with chloroformates, has been successfully achieved via a transesterification process using diphenyl carbonate, which itself can be produced in a non-phosgene process starting from CO₂. jaci.or.jp Similarly, methyl N-phenyl carbamate (B1207046) has been synthesized from dimethyl carbonate and N,N′-diphenyl urea (B33335) under mild, atmospheric pressure conditions, completely avoiding phosgene. rsc.org While a direct, industrially viable non-phosgene route to this compound specifically is still an area of active research, these developments demonstrate the proof-of-concept for replacing traditional phosgenation. The exploration of catalytic cycles involving CO₂ or the use of reagents like DMC represents the frontier in creating safer and more environmentally benign pathways for the production of chloroformates and their derivatives.
Chemical Reactivity Profile and Mechanistic Studies of 3 Chloro 2 Methylphenyl Chloroformate
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for chloroformate esters. libretexts.org The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, resulting in the substitution of the chlorine atom with the incoming nucleophile. masterorganicchemistry.comyoutube.com
In the presence of an alcohol, 3-chloro-2-methylphenyl chloroformate undergoes a reaction to form a stable carbonate ester, with the concomitant elimination of hydrogen chloride. wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the chloroformate.
General Reaction: ROH + 3-Cl-2-Me-C₆H₃OCOCl → 3-Cl-2-Me-C₆H₃OC(O)OR + HCl
The formation of carbonate esters is a widely utilized transformation in organic synthesis. For instance, the reaction of various alcohols with chloroformates in the presence of a base like pyridine has been shown to proceed efficiently. nih.gov
The reaction of this compound with primary or secondary amines yields the corresponding carbamates. wikipedia.org This reaction is generally rapid and is also conducted in the presence of a base to scavenge the hydrogen chloride byproduct. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon.
General Reaction: R₂NH + 3-Cl-2-Me-C₆H₃OCOCl → 3-Cl-2-Me-C₆H₃OC(O)NR₂ + HCl
The formation of carbamates from chloroformates and amines is a robust and common reaction in organic chemistry, often used for the protection of amine functionalities. wikipedia.org
This compound can react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. wikipedia.org These mixed anhydrides are often generated in situ and used as activated intermediates for the synthesis of esters and amides, particularly in peptide synthesis. The reaction involves the nucleophilic attack of the carboxylate oxygen on the chloroformate's carbonyl carbon. researchgate.net
General Reaction: RCOOH + 3-Cl-2-Me-C₆H₃OCOCl → 3-Cl-2-Me-C₆H₃OC(O)OC(O)R + HCl
The utility of this reaction lies in the enhanced reactivity of the mixed anhydride (B1165640) compared to the parent carboxylic acid. researchgate.net
Solvolysis Reactions and Kinetics
The solvolysis of chloroformate esters, including aryl chloroformates, has been extensively studied to elucidate the underlying reaction mechanisms. nih.gov These reactions are sensitive to the solvent's properties, namely its nucleophilicity and ionizing power. nih.gov
The solvolysis of chloroformate esters can proceed through two primary mechanistic pathways: a bimolecular addition-elimination pathway or a unimolecular ionization (Sɴ1) pathway. nih.govmdpi.com
Addition-Elimination Pathway: In this mechanism, the solvent acts as a nucleophile and attacks the carbonyl carbon in a rate-determining step to form a tetrahedral intermediate. This intermediate then rapidly eliminates the chloride ion to yield the final product. nih.govmdpi.com This pathway is favored in more nucleophilic solvents. Studies on phenyl chloroformate have shown that this mechanism is predominant in a wide range of solvents.
Ionization Pathway (Sɴ1): In this pathway, the chloroformate undergoes a slow, rate-determining ionization to form an acylium ion intermediate and a chloride ion. The acylium ion is then rapidly attacked by the solvent. This mechanism is favored in highly ionizing, non-nucleophilic solvents. researchgate.net
For many chloroformates, these two pathways can operate concurrently, with the dominant mechanism being dependent on the substrate structure and the solvent properties. nih.govmdpi.com For aryl chloroformates like this compound, the addition-elimination pathway is generally considered to be the major route in most common solvents. mdpi.com
The extended Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms. nih.govwikipedia.org It is a linear free energy relationship that correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl). researchgate.net
log(k/k₀) = lN_T + mY_Cl
In this equation, k₀ is the rate of solvolysis in the reference solvent (80% ethanol/20% water), 'l' is the sensitivity of the solvolysis rate to changes in solvent nucleophilicity, and 'm' is the sensitivity to changes in solvent ionizing power. researchgate.net
The values of 'l' and 'm' provide significant insight into the transition state of the rate-determining step. wikipedia.org
A large 'l' value (typically > 1.0) and a moderate 'm' value (around 0.5) are characteristic of a bimolecular addition-elimination mechanism where bond-making (nucleophilic attack) is significant in the transition state.
A small 'l' value and a large 'm' value (close to 1.0) suggest a unimolecular ionization mechanism where bond-breaking is more advanced in the transition state. wikipedia.org
Studies on various aryl chloroformates have yielded 'l' and 'm' values consistent with the addition-elimination pathway. For example, the solvolysis of phenyl chloroformate is characterized by an 'l' value of approximately 1.68 and an 'm' value of about 0.57. researchgate.net Similarly, for p-nitrophenyl chloroformate, the 'l' and 'm' values are around 1.68 and 0.46, respectively. mdpi.com It is expected that the solvolysis of this compound would exhibit similar sensitivities, indicating a predominant addition-elimination mechanism.
| Chloroformate | l (Sensitivity to N_T) | m (Sensitivity to Y_Cl) | l/m Ratio | Proposed Mechanism |
|---|---|---|---|---|
| Phenyl Chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.81 | Addition-Elimination mdpi.com |
| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 | Addition-Elimination mdpi.com |
| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.65 | Addition-Elimination mdpi.com |
| 2-Methoxyphenyl Chloroformate | 1.44 ± 0.16 | 0.61 ± 0.10 | 2.36 | Addition-Elimination mdpi.comnih.gov |
Influence of Solvent Composition and Substituent Effects on Solvolytic Rates
The solvolysis of aryl chloroformates, including this compound, is significantly influenced by the composition of the solvent and the nature of substituents on the aromatic ring. The mechanism of these reactions is typically elucidated using linear free energy relationships (LFERs), most notably the extended Grunwald-Winstein equation. nih.gov This equation relates the rate of solvolysis (k) in a given solvent to the rate in a standard solvent (k₀) by considering the solvent's nucleophilicity (NT) and its ionizing power (YCl). The sensitivities to these parameters are given by l and m, respectively.
For aryl chloroformates, the solvolysis predominantly proceeds through a bimolecular addition-elimination pathway, where the solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion. beilstein-journals.orgmdpi.com This mechanism is favored because the formation of a high-energy phenyl cation is energetically disfavored. mdpi.com Studies on various substituted phenyl chloroformates have shown that these reactions are highly sensitive to solvent nucleophilicity, with large l values (typically around 1.6-1.7), and moderately sensitive to solvent ionizing power, with smaller m values (around 0.5-0.6). mdpi.commdpi.com The ratio of l/m, often greater than 2.7, is a strong indicator of this addition-elimination mechanism where the addition step is rate-determining. beilstein-journals.orgnih.gov
The substituents on the phenyl ring play a crucial role in modulating the reaction rate. Electron-withdrawing groups, such as the chloro group in the 3-position of this compound, counteract the ground-state resonance stabilization of the chloroformate, making the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic attack by the solvent. Conversely, electron-donating groups, like the methyl group in the 2-position, can slightly decrease the rate of the addition step. Kinetic studies on p-nitrophenyl chloroformate (with a strong electron-withdrawing group) and p-methoxyphenyl chloroformate (with a strong electron-donating group) confirm this trend, showing that the mechanism remains consistent across a wide range of substituents. mdpi.comnih.gov
The composition of the solvent dramatically affects solvolysis rates. In binary aqueous mixtures with solvents like ethanol, methanol, or acetone, the rate generally increases with higher water content due to the increasing ionizing power and nucleophilicity of the medium. nih.gov However, in mixtures containing highly ionizing but poorly nucleophilic fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the reaction mechanism can be more complex. nih.govnih.gov While the addition-elimination pathway still dominates for most aryl chloroformates even in these solvents, the specific rates are a function of the interplay between the solvent's ability to stabilize departing chloride ions and its capacity to act as a nucleophile. mdpi.com
Kinetic solvent isotope effect (KSIE) studies (kMeOH/kMeOD) for substituted phenyl chloroformates yield values typically greater than 2.0, indicating that a second solvent molecule is involved as a general-base catalyst in the rate-determining step, facilitating the nucleophilic attack of the first solvent molecule. nih.gov The importance of this general-base catalysis tends to decrease as the electron-donating ability of the ring substituent increases. nih.gov
| Substrate | Solvent | l value (Sensitivity to NT) | m value (Sensitivity to YCl) | l/m Ratio | Proposed Mechanism |
|---|---|---|---|---|---|
| Phenyl Chloroformate | Multiple (49 solvents) | 1.66 | 0.56 | 2.96 | Addition-Elimination |
| p-Nitrophenyl Chloroformate | Multiple (39 solvents) | 1.68 | 0.46 | 3.65 | Addition-Elimination |
| p-Methoxyphenyl Chloroformate | Multiple (44 solvents) | 1.58 | 0.57 | 2.77 | Addition-Elimination |
| Benzyl (B1604629) Chloroformate | Multiple (15 solvents) | 1.95 | 0.57 | 3.42 | Addition-Elimination |
Metal-Catalyzed Transformations
Aryl chloroformates can participate in metal-catalyzed cross-electrophile coupling reactions, which have emerged as powerful methods for carbon-carbon bond formation. These reactions typically involve the coupling of two different electrophiles in the presence of a transition-metal catalyst and a stoichiometric reductant. Nickel-catalyzed systems have proven particularly effective for this purpose. acs.org
One notable transformation is the deoxygenative cross-electrophile coupling of chloroformates. For instance, benzyl chloroformates have been successfully coupled with aryl iodides using a nickel catalyst to generate diaryl methane (B114726) products. researcher.lifechemicalbook.com This process proceeds under mild conditions and is believed to involve the radical fragmentation of the C–O bond of the chloroformate, initiated by either halide abstraction or a single-electron reduction by the low-valent nickel catalyst. researcher.lifechemicalbook.com While this specific example uses benzyl chloroformates, the underlying principle of activating the C–O bond of a chloroformate opens possibilities for related aryl chloroformates.
More broadly, nickel-catalyzed reductive couplings have been developed for various C(sp²)–O electrophiles, such as aryl triflates, demonstrating the feasibility of cleaving strong carbon-oxygen bonds. organic-chemistry.org These methodologies often employ ligands like phenanthroline and reductants like zinc powder. organic-chemistry.org The successful application of these systems to other aryl esters suggests that aryl chloroformates, including this compound, could be viable substrates for similar transformations, coupling with other electrophiles like alkyl or aryl halides to form new C-C bonds. The synthesis of esters has been achieved through the nickel-catalyzed reductive coupling of alkyl halides with chloroformates, showcasing the versatility of chloroformates as electrophilic partners in these reactions. acs.org
Beyond cross-coupling, other catalytic transformations can target the carbonyl group of aryl chloroformates. A significant area of research involves decarbonylative reactions, where the carbonyl group is effectively used as a leaving group. nih.gov Transition-metal catalysts, particularly those based on nickel and palladium, can facilitate the oxidative addition of the C(acyl)–O bond of an aromatic ester to the metal center. nih.gov This is typically followed by decarbonylation (loss of CO) and subsequent reaction with a nucleophile to form a new bond, offering an alternative to traditional cross-coupling pathways. nih.gov
For aryl esters in general, these decarbonylative couplings have been used for C-H arylation and reactions with aryl boronic acids. nih.gov The mechanism involves the formation of an acyl-metal complex, which then loses carbon monoxide to generate an aryl-metal species. This intermediate can then participate in reductive elimination to form the final product. nih.gov
Additionally, catalytic methods exist for the conversion of chloroformates into other functional groups. For example, a Group VIII noble metal catalyst, such as palladium chloride complexed with a biphyllic ligand like triphenylphosphine, can be used to decompose a chloroformate into an aldehyde, hydrogen chloride, and carbon monoxide. google.com This transformation provides a catalytic route to access aldehydes from chloroformate precursors under specific temperature and pressure conditions. google.com Furthermore, visible light-induced palladium catalysis has been employed for the carbonylation of alkyl halides using aryl formates as a CO surrogate, highlighting innovative approaches to carbonyl group transformations that could potentially be adapted for chloroformate chemistry. nih.gov
Thermal and Chemical Decomposition Pathways
Aryl chloroformates are susceptible to decomposition under both thermal and chemical stress. The stability of a chloroformate is dependent on the nature of the organic substituent, with aryl chloroformates being generally more stable than secondary and tertiary alkyl chloroformates but less stable than primary alkyl chloroformates. nih.gov
Thermal decomposition of aryl chloroformates in the gas phase typically proceeds via two main pathways. The primary pathway is a decarboxylation reaction, which involves an intramolecular nucleophilic displacement of the chlorine atom by the aryl group to produce an aryl chloride and carbon dioxide (CO₂). researchgate.net This process is believed to occur through a concerted, four-membered cyclic transition state. researchgate.net A secondary, competing pathway is decarbonylation, which yields a phenol (B47542) derivative (e.g., a chlorophenol) and carbon monoxide (CO). This less common pathway is thought to proceed via a five-membered cyclic transition state involving the migration of the chlorine atom to the aromatic ring. researchgate.net For example, the pyrolysis of phenyl chloroformate yields chlorobenzene (B131634) and CO₂ as major products, with 2-chlorophenol (B165306) and CO as minor products. researchgate.net
Chemical decomposition is most readily observed through hydrolysis. Chloroformates react with water or moist air to produce the parent phenol (3-chloro-2-methylphenol), hydrogen chloride, and carbon dioxide. nih.gov The rate of hydrolysis is generally slower for aromatic chloroformates compared to lower alkyl chloroformates. nih.gov This reaction is a key consideration in the handling and storage of these compounds.
Catalytic decomposition pathways have also been developed. For instance, heating a chloroformate mixture in the presence of a nucleophilic catalyst, such as certain quaternary ammonium (B1175870) salts, can selectively decompose specific chloroformates. google.com Additionally, bringing a gas containing an alkyl chloroformate into contact with a catalyst like activated carbon or an inorganic oxide (e.g., alumina, silica) can convert it into the corresponding alkyl chloride. google.com While developed for alkyl chloroformates, these principles of catalytic decomposition could be applicable to aryl analogs under appropriate conditions.
| Decomposition Type | Substrate Example | Conditions | Major Products | Minor Products | Mechanism |
|---|---|---|---|---|---|
| Thermal (Decarboxylation) | Phenyl Chloroformate | 440–480 °C (Gas Phase) | Chlorobenzene, CO₂ | - | Four-membered cyclic transition state |
| Thermal (Decarbonylation) | Phenyl Chloroformate | 440–480 °C (Gas Phase) | - | 2-Chlorophenol, CO | Five-membered cyclic transition state |
| Chemical (Hydrolysis) | General Aryl Chloroformate | Water / Moist Air | Aryl alcohol, HCl, CO₂ | - | Nucleophilic substitution |
| Catalytic | Alkyl Chloroformate | Heat, Nucleophilic Catalyst | Alkyl Chloride, CO₂ | - | Catalytic decomposition |
Synthetic Utility of 3 Chloro 2 Methylphenyl Chloroformate As a Reagent and Building Block
Introduction of Functional Groups
The primary application of 3-chloro-2-methylphenyl chloroformate in synthesis is the introduction of carbonate, carbamate (B1207046), and ester functionalities into a diverse range of molecules. These reactions are fundamental in the construction of more complex chemical structures.
This compound serves as an excellent precursor for the synthesis of unsymmetrical (or mixed) carbonate esters. The general reaction involves the treatment of an alcohol or phenol (B47542) with the chloroformate in the presence of a base, typically a tertiary amine like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org This initial reaction forms an aryl alkyl carbonate.
The resulting mixed carbonate can then be used in further synthetic steps. The reactivity of chloroformates with alcohols is a well-established method for creating carbonate esters. wikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.
General Reaction for Unsymmetrical Carbonate Synthesis:
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Alcohol (R'-OH) | Pyridine | 3-Chloro-2-methylphenyl R'-carbonate |
Analogous to its reaction with alcohols, this compound readily reacts with primary and secondary amines to form substituted carbamates. wikipedia.org This reaction is a cornerstone in the synthesis of pharmaceuticals and agrochemicals, where the carbamate linkage is a common structural motif. google.com The reaction is typically carried out in an inert solvent with a base to sequester the HCl generated. wikipedia.org
The resulting N-(3-chloro-2-methylphenyl)oxycarbonyl derivative can be a stable final product or an intermediate for further transformations. For instance, subsequent reaction of the carbamate with another amine can lead to the formation of unsymmetrical ureas, although this is a less direct route compared to other methods. A series of 3-chloro-2-methylphenyl-substituted semicarbazones, which contain a urea-like structure, have been synthesized and evaluated for their anticonvulsant activity. nih.gov
General Reaction for Carbamate Synthesis:
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Amine (R'R''NH) | Triethylamine | 3-Chloro-2-methylphenyl R'R''-carbamate |
This compound is also employed in the esterification of carboxylic acids through the formation of a mixed carboxylic-carbonic anhydride (B1165640) intermediate. wikipedia.org In this two-step, one-pot procedure, the chloroformate first reacts with a carboxylic acid in the presence of a base to form the mixed anhydride. wikipedia.orgrsc.org This anhydride is highly activated towards nucleophilic attack.
The subsequent addition of an alcohol to the reaction mixture results in the formation of the desired ester, with the release of the 3-chloro-2-methylphenol (B1584042) and carbon dioxide as byproducts. tue.nl This method is particularly useful for the esterification of sensitive substrates under mild conditions, as it avoids the use of strong acids or high temperatures. researchgate.netnih.gov The formation of mixed anhydrides from chloroformates and carboxylic acids has been a known strategy in organic chemistry for many decades. tue.nl
Role in Amine Dealkylation Strategies in Complex Molecular Synthesis
A significant application of chloroformate reagents, including aryl chloroformates like this compound, is in the N-dealkylation of tertiary amines. This chemical transformation is a crucial step in the synthesis and modification of complex molecules, particularly alkaloids and other natural products. thieme-connect.dejustia.com The reaction is a variation of the von Braun reaction, which traditionally uses cyanogen (B1215507) bromide. thieme-connect.dewikipedia.org In recent years, chloroformate esters have largely replaced the more toxic cyanogen bromide for this purpose. ut.ac.ir
The process involves the reaction of a tertiary amine with the chloroformate, which leads to the formation of a quaternary ammonium (B1175870) salt intermediate. nih.gov This intermediate then undergoes nucleophilic substitution by the chloride ion, cleaving one of the N-alkyl groups to yield an alkyl chloride and a carbamate. nih.gov The choice of which alkyl group is cleaved is influenced by sterics and electronic factors, with benzyl (B1604629), allyl, and tertiary alkyl groups being removed in preference to methyl or other primary alkyl groups. google.com The resulting carbamate is then hydrolyzed, typically under acidic or basic conditions, to yield the secondary amine. ut.ac.irnih.gov The use of reagents like 1-chloroethyl chloroformate has been shown to facilitate easier hydrolysis of the carbamate intermediate. ut.ac.ir
Derivatization for Analytical and Chromatographic Applications
In analytical chemistry, derivatization is a key technique used to modify an analyte to make it suitable for a particular analytical method, such as gas chromatography (GC). sigmaaldrich.com Chloroformates are widely used as derivatizing agents because they can convert polar, non-volatile compounds into more volatile and thermally stable derivatives. wikipedia.orgresearchgate.net
Many biologically and environmentally important molecules, such as amino acids, organic acids, phenols, and certain amines, contain polar functional groups (-OH, -COOH, -NH2) that make them non-volatile and prone to thermal degradation at the high temperatures used in GC. gcms.czresearchgate.net Derivatization with this compound would convert these polar groups into less polar carbonate, ester, or carbamate derivatives.
This chemical modification masks the polar active hydrogen atoms, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte. researchgate.netgcms.cz The resulting derivatives are more amenable to GC analysis, allowing for better separation, improved peak shape, and enhanced detector response. gcms.cz Alkyl and aryl chloroformates are popular reagents for this purpose, enabling the analysis of a wide array of metabolites by GC-Mass Spectrometry (GC-MS). wikipedia.orgnih.govnih.gov The instantaneous nature of the reaction in some protocols is a significant advantage, simplifying sample preparation. researchgate.net
Functional Groups Targeted for GC Derivatization:
| Functional Group | Reason for Derivatization | Derivative Formed | Effect |
| Hydroxyl (-OH) | Low volatility, thermal instability | Carbonate Ester | Increased volatility, improved stability sigmaaldrich.comgcms.cz |
| Carboxylic Acid (-COOH) | Low volatility, polar | Mixed Anhydride/Ester | Increased volatility researchgate.netnih.gov |
| Amino (-NH2) | Polar, can adsorb to GC column | Carbamate | Increased volatility, reduced adsorption wikipedia.orgresearchgate.net |
Applications in Mass Spectrometry (MS) Sample Preparation
Chloroformates, as a class of derivatizing agents, play a significant role in sample preparation for gas chromatography-mass spectrometry (GC-MS) analysis. science.gov Derivatization is a crucial step to modify analytes to enhance their volatility, improve chromatographic separation, and increase detection sensitivity. jfda-online.comgcms.cz While specific research directly detailing the use of this compound in MS sample preparation is not prevalent in the provided search results, the general principles of chloroformate chemistry are well-established and applicable.
Alkyl chloroformates are widely used to derivatize compounds containing polar functional groups with active hydrogen atoms, such as amines, phenols, and thiols. researchgate.net The reaction of a chloroformate with these functional groups results in the formation of more volatile and thermally stable carbamates, carbonates, and thiocarbonates, respectively, which are more amenable to GC-MS analysis. researchgate.net This process effectively masks the polar groups, reducing their interaction with the stationary phase of the GC column and leading to improved peak shape and resolution. jfda-online.com
The derivatization process with chloroformates is typically rapid and can often be performed in aqueous media, which simplifies sample preparation procedures. researchgate.net The choice of a specific chloroformate reagent can be tailored to introduce particular properties to the derivative, such as enhanced sensitivity for specific detectors. jfda-online.com For instance, halogen-containing chloroformates can be used to improve detection by electron capture detectors (ECD). researchgate.net
In the context of this compound, its structure suggests it would react similarly to other chloroformates. The presence of the chlorine atom and the methyl group on the phenyl ring could potentially influence the chromatographic and mass spectrometric properties of the resulting derivatives, although specific studies are needed to confirm these effects. The general utility of chloroformates in derivatization for GC-MS is a well-documented technique for a wide range of analytes, including biogenic amines and amino acids. researchgate.netnih.gov
Intermediate in Multi-Step Organic Synthesis
This compound serves as a valuable intermediate in the multi-step synthesis of more complex organic molecules. Its bifunctional nature, possessing both a reactive chloroformate group and a substituted aromatic ring, allows for its incorporation into a variety of molecular frameworks.
The primary utility of this compound as a precursor lies in its ability to react with nucleophiles to form stable carbamate, carbonate, or urea (B33335) linkages. nih.govorganic-chemistry.org This reactivity is fundamental to building more complex molecular architectures.
For instance, the reaction of a chloroformate with an amine is a standard method for the synthesis of carbamates. sciencemadness.org This reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. This transformation is a key step in the synthesis of numerous biologically active compounds and functional materials.
The substituted phenyl ring of this compound provides a scaffold that can be further functionalized. The chlorine and methyl substituents influence the electronic properties and steric environment of the ring, which can affect subsequent reactions. For example, the chloro and methyl groups can direct further electrophilic aromatic substitution reactions or participate in cross-coupling reactions to introduce additional complexity.
Below is a table summarizing the synthesis of related carbamates, which demonstrates the general reaction pathway applicable to this compound.
| Starting Aniline (B41778) | Chloroformate Reagent | Product |
| 3-Chloro-4-methylaniline (B146341) | Ethyl Chloroformate | Ethyl (3-chloro-4-methylphenyl)carbamate prepchem.com |
| 3-Chloro-4-methylaniline | Methyl Chloroformate | Methyl (3-chloro-4-methylphenyl)carbamate prepchem.com |
This table showcases analogous reactions to demonstrate the synthetic utility of chloroformates in forming carbamates.
Furthermore, the 3-chloro-2-methylphenyl moiety itself is a structural component found in various important compounds. For example, 3-chloro-2-methylaniline (B42847) is a key intermediate in the synthesis of the herbicide quinclorac (B55369) and the dyestuff DB-50. google.com The corresponding phenol, 2-methyl-3-chlorophenol, is a precursor for 3-chloro-2-vinylphenylsulfonates, which are important intermediates for agrochemicals. google.com These examples highlight the significance of the 3-chloro-2-methylphenyl scaffold in various applications, and by extension, the importance of intermediates like this compound in accessing these structures.
The concept of molecular diversity is central to modern drug discovery and materials science. Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, relies on versatile building blocks to generate diverse molecular libraries. nih.govwikipedia.org this compound, with its reactive handle and substituted aromatic core, is a suitable building block for such synthetic strategies.
In combinatorial synthesis, a core scaffold is systematically decorated with a variety of substituents to create a library of related compounds. ajrconline.orgiipseries.org The chloroformate group of this compound can be reacted with a diverse set of amines, alcohols, or thiols to introduce a wide range of functional groups and structural motifs. This allows for the rapid generation of a library of compounds with varying physicochemical properties.
The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, is particularly amenable to the use of reactive intermediates like chloroformates. wikipedia.org In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.
The 3-chloro-2-methylphenyl scaffold itself offers opportunities for further diversification. The chlorine atom can be a site for nucleophilic aromatic substitution or can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The methyl group can also be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution.
The application of such diversification strategies is crucial in the search for new bioactive molecules. For example, the synthesis of a library of N-substituted-3-chloro-2-azetidinones, which are known to possess a range of biological activities, demonstrates the power of combining different building blocks to create molecular diversity. mdpi.com While this example does not directly use this compound, it illustrates the principle of using reactive intermediates to build diverse libraries of potentially active compounds.
Spectroscopic and Advanced Structural Characterization of 3 Chloro 2 Methylphenyl Chloroformate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and through-bond correlations, the precise connectivity of atoms in 3-Chloro-2-methylphenyl chloroformate can be determined.
Proton NMR (¹H NMR) Chemical Shift Analysis and Spin-Spin Coupling
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.
Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their exact chemical shifts are influenced by the electron-withdrawing chloro and chloroformate groups and the electron-donating methyl group. The proton situated between the chloro and methyl groups is expected to be the most deshielded. The coupling between these adjacent protons would likely result in a complex splitting pattern, possibly a combination of doublets and triplets, with coupling constants (J) in the range of 2-8 Hz, typical for ortho, meta, and para couplings in benzene (B151609) derivatives.
Methyl Protons: The methyl group (CH₃) protons will give rise to a singlet in the upfield region of the spectrum, anticipated around δ 2.2-2.5 ppm. The singlet nature arises from the absence of adjacent protons to couple with.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH | 7.0 - 8.0 | Multiplet | 2 - 8 |
| Methyl CH₃ | 2.2 - 2.5 | Singlet | N/A |
Carbon NMR (¹³C NMR) Chemical Shift Analysis and Quaternary Carbon Assignment
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected.
Aromatic Carbons: Six signals will be present in the aromatic region (δ 120-155 ppm). The carbon atom attached to the oxygen of the chloroformate group will be significantly deshielded. The carbon bearing the chlorine atom will also experience a downfield shift. The positions of the other aromatic carbons will be influenced by the combined electronic effects of the substituents.
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift, likely in the range of δ 15-25 ppm.
Carbonyl Carbon: The carbonyl carbon of the chloroformate group is expected to be the most deshielded carbon in the molecule, with a chemical shift anticipated in the region of δ 150-160 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Chloroformate) | 150 - 160 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-CH₃ | 135 - 145 |
| Aromatic CH | 120 - 130 |
| Methyl CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Cross-peaks would be observed between the signals of adjacent aromatic protons, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would allow for the unambiguous assignment of each aromatic CH proton to its corresponding carbon atom and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons would show a correlation to the aromatic carbon they are attached to (C2) and the adjacent aromatic carbon (C3). The aromatic protons would show correlations to neighboring carbons and the carbons of the substituents, thereby confirming the substitution pattern on the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
C=O Stretching: The most prominent feature in the IR spectrum of this compound is expected to be a strong absorption band corresponding to the C=O stretching vibration of the chloroformate group. This band typically appears in the range of 1750-1790 cm⁻¹.
C-O Stretching: The C-O single bond stretching vibrations of the chloroformate group are expected to produce strong bands in the region of 1100-1300 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration of the chloro substituent on the aromatic ring will give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic Vibrations: The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern.
CH₃ Vibrations: The methyl group will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.
Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Chloroformate) | Stretching | 1750 - 1790 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (Chloroformate) | Stretching | 1100 - 1300 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (CH₃) | Stretching | 2850 - 2960 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
Molecular Ion: The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of chlorine, this peak would be accompanied by an isotope peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Pathways: The molecular ion is expected to undergo fragmentation through several pathways. A common fragmentation for chloroformates is the loss of the chlorine atom from the chloroformate group, followed by the loss of carbon dioxide. Another likely fragmentation pathway involves the cleavage of the ester C-O bond, leading to the formation of a 3-chloro-2-methylphenoxide radical and a formyl chloride cation, or a 3-chloro-2-methylphenyl cation and a chloroformate radical. The fragmentation of the aromatic ring itself could also occur, leading to smaller charged fragments. The presence of the chlorine atom on the phenyl ring will also influence the isotopic pattern of chlorine-containing fragments.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion and its isotope peak |
| [M - Cl]⁺ | Loss of a chlorine atom from the chloroformate group |
| [M - COCl]⁺ | Loss of the formyl chloride group |
| [C₇H₆ClO]⁺ | 3-Chloro-2-methylphenoxide cation |
| [C₇H₆Cl]⁺ | 3-Chloro-2-methylphenyl cation |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring in this compound will result in characteristic absorptions in the ultraviolet region.
X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable to crystalline derivatives)
As of the current body of scientific literature, there are no publicly available X-ray crystallography studies specifically determining the solid-state molecular structure of this compound or its simple crystalline derivatives. While X-ray crystallography is a definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and conformational arrangements, such data has not been reported for this particular compound.
The absence of a crystal structure in established databases, such as the Cambridge Structural Database (CSD), indicates that either the compound has not been successfully crystallized and analyzed by this method, or the results have not been published in peer-reviewed literature.
Therefore, this section remains open to future research that successfully yields single crystals of this compound or a suitable crystalline derivative, which would then allow for a detailed structural elucidation by X-ray diffraction methods.
Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Methylphenyl Chloroformate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of a molecule's electronic structure and related properties. For a molecule like 3-Chloro-2-methylphenyl chloroformate, DFT calculations can provide deep insights into its geometry, stability, and spectroscopic characteristics.
Optimized Molecular Geometry and Electronic Structure Analysis
One of the primary applications of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. For this compound, geometry optimization would be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netscienceopen.com The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles. It is expected that the phenyl ring would be largely planar, with minor distortions due to the substituents.
Beyond the geometry, DFT calculations elucidate the electronic structure, which is crucial for understanding the molecule's reactivity. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Additionally, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scienceopen.com
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
| C(ring)-Cl | ~1.74 | C-C-Cl | ~120.5 |
| C(ring)-C(methyl) | ~1.51 | C-C-C(methyl) | ~121.8 |
| C(ring)-O | ~1.39 | C-O-C(carbonyl) | ~117.2 |
| C=O | ~1.19 | O-C(carbonyl)-Cl | ~123.5 |
| C(carbonyl)-Cl | ~1.78 | ||
| Electronic Properties (eV) | |||
| HOMO Energy | ~ -7.5 eV | ||
| LUMO Energy | ~ -0.8 eV | ||
| HOMO-LUMO Gap (ΔE) | ~ 6.7 eV |
Vibrational Frequency Calculations and Spectroscopic Data Correlation
Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). nih.gov These calculations also provide theoretical predictions of the molecule's infrared (IR) and Raman spectra. The computed frequencies and intensities can be correlated with experimental spectroscopic data, aiding in the assignment of vibrational modes to specific functional groups within the molecule.
For this compound, characteristic vibrational modes would include C-Cl stretching, C-H stretching and bending modes of the phenyl ring and methyl group, the strong C=O stretching of the chloroformate group, and C-O stretching vibrations. Theoretical spectra can be scaled by an empirical factor to better match experimental results, accounting for systematic errors in the calculations. nist.gov
| Vibrational Mode | Expected Frequency Range (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2870 |
| C=O Stretch (Chloroformate) | 1790 - 1760 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch | 1250 - 1100 |
| C-Cl Stretch (ring) | 850 - 550 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone. For this compound, this approach can be used to study reactions such as solvolysis, which is a characteristic reaction of chloroformates. rsc.org
Transition State Characterization and Reaction Pathway Determination
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction pathway. wikipedia.org Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of these transient structures. wikipedia.orgox.ac.uk For the solvolysis of phenyl chloroformates, two primary mechanisms are often considered: a stepwise addition-elimination pathway and a concerted SN2-like pathway. rsc.orgresearchgate.net
Computational methods can locate the transition state structures for these pathways. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net Analysis of the transition state geometry reveals the extent of bond-making and bond-breaking at the peak of the energy barrier. For instance, in an addition-elimination mechanism for the hydrolysis of this compound, the transition state would involve the partial formation of a bond between the oxygen of a water molecule and the carbonyl carbon, and a partial breaking of the C-Cl bond.
Energetic Profiles and Kinetic Parameter Prediction
Once the reactants, products, and transition states have been identified, a reaction energy profile can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction. From this profile, important thermodynamic and kinetic parameters can be calculated. nih.gov
| Parameter | Description | Representative Value |
|---|---|---|
| ΔE‡ (Activation Energy) | Energy barrier for the reaction | ~15 - 25 kcal/mol |
| ΔHrxn (Reaction Enthalpy) | Overall energy change of the reaction | ~ -10 to -20 kcal/mol (exothermic) |
| ΔG‡ (Gibbs Free Energy of Activation) | Free energy barrier for the reaction | ~20 - 30 kcal/mol |
| ΔGrxn (Gibbs Free Energy of Reaction) | Overall free energy change of the reaction | ~ -15 to -25 kcal/mol (spontaneous) |
Quantum Chemical Studies on Substituent Effects and Reactivity Prediction
The chlorine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. The methyl group is a weak electron-donating group through induction and hyperconjugation. lumenlearning.com These effects alter the electron density distribution in the phenyl ring and influence the electrophilicity of the carbonyl carbon in the chloroformate group.
Computational studies can quantify these substituent effects. For example, by calculating the charge distribution (e.g., using Natural Bond Orbital analysis) or the molecular electrostatic potential, one can predict how these substituents affect the sites of electrophilic or nucleophilic attack. scienceopen.com Furthermore, by comparing the calculated activation energies for reactions of a series of substituted phenyl chloroformates, a quantitative relationship, similar to the Hammett equation, can be established between electronic properties of the substituents and the reactivity of the molecule. nih.govaip.org This allows for the prediction of reactivity for other, related compounds without the need for further extensive calculations or experiments.
Electronic Effects of the Chloro and Methyl Groups on the Chloroformate Moiety
The reactivity of the chloroformate group in this compound is significantly influenced by the electronic effects of the chloro and methyl substituents on the phenyl ring. These effects can be broadly categorized into inductive and resonance effects, which modulate the electron density at the carbonyl carbon of the chloroformate moiety, thereby affecting its susceptibility to nucleophilic attack.
The chloro group, positioned at the meta-position (position 3), primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect withdraws electron density from the aromatic ring and, by extension, from the phenoxy oxygen and the chloroformate group. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. While the chloro group also possesses a weak electron-donating resonance effect (+R) due to its lone pairs of electrons, the inductive effect is generally considered to be dominant for halogens.
Conversely, the methyl group at the ortho-position (position 2) exerts an electron-donating inductive effect (+I) and a hyperconjugative effect, which also contributes to electron donation. This electron-donating nature of the methyl group tends to increase the electron density on the aromatic ring and the phenoxy oxygen. This, in turn, can slightly decrease the electrophilicity of the carbonyl carbon of the chloroformate group, potentially reducing its reactivity.
In the case of this compound, the strong electron-withdrawing inductive effect of the chloro group is expected to have a more pronounced impact on the reactivity of the chloroformate group compared to the electron-donating effect of the methyl group. This is because the chloro group is a more powerful deactivating group than the methyl group is an activating group. Therefore, the net effect is likely an increase in the electrophilicity of the carbonyl carbon, leading to enhanced reactivity towards nucleophiles.
Detailed Research Findings:
Furthermore, the electronic properties of substituents have been characterized using spectroscopic methods and theoretical models. nih.gov These studies provide a basis for predicting the impact of the chloro and methyl groups on the electronic environment of the chloroformate. The combined effect of a meta-chloro and an ortho-methyl group presents a unique electronic landscape that would influence the transition state geometry and energy of its reactions.
Steric Hindrance Considerations in Chemical Transformations
In addition to electronic effects, the steric hindrance imposed by the ortho-methyl group and, to a lesser extent, the meta-chloro group in this compound plays a critical role in its chemical transformations. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reactant to a specific reaction site. youtube.com
The methyl group at the ortho-position is particularly significant in this regard. Its presence creates a crowded environment around the phenoxy oxygen and the chloroformate moiety. This steric bulk can hinder the approach of nucleophiles to the electrophilic carbonyl carbon. The extent of this hindrance depends on the size of the attacking nucleophile. youtube.com Larger, bulkier nucleophiles will experience greater steric repulsion from the ortho-methyl group, potentially leading to a decrease in the reaction rate compared to an unsubstituted or a para-substituted phenyl chloroformate.
This steric impediment can influence not only the rate of reaction but also the mechanism. In cases where a direct backside attack on the carbonyl carbon is sterically hindered, alternative reaction pathways might be favored. For instance, in nucleophilic substitution reactions, significant steric hindrance can disfavor a concerted SN2-like mechanism at the carbonyl carbon and may promote a stepwise addition-elimination pathway where the formation of a tetrahedral intermediate is the rate-determining step. nih.gov
Table 2: Predicted Steric Effects on Nucleophilic Attack
| Substituent | Position | Relative Steric Bulk | Impact on Nucleophile Approach |
|---|---|---|---|
| Methyl | 2 (ortho) | High | Significant hindrance, especially for bulky nucleophiles |
Detailed Research Findings:
While direct experimental or computational studies on the steric effects in this compound are limited, the principles of steric hindrance are well-established in organic chemistry. nih.govnih.gov Studies on other ortho-substituted aromatic compounds consistently demonstrate the significant impact of ortho-substituents on reaction rates and selectivity.
For example, the rates of hydrolysis or aminolysis of ortho-substituted esters are often significantly lower than their para-substituted counterparts, a phenomenon attributed to steric hindrance. In the context of chloroformate chemistry, the reactivity is known to be sensitive to the steric environment. wikipedia.org Computational modeling could be employed to quantify the steric accessibility of the carbonyl carbon in this compound. Such studies would likely involve calculating the steric energy of the transition state for nucleophilic attack and comparing it to less hindered analogues. The results would be expected to show a higher activation energy barrier for the reaction of this compound with bulky nucleophiles, confirming the role of steric hindrance in modulating its reactivity.
Emerging Research Areas and Future Perspectives
Development of Novel Catalytic Methods for Selective Transformations
Research into the synthesis and transformation of chloroformates is moving away from hazardous reagents like phosgene (B1210022) gas towards safer, more efficient catalytic methods. A significant area of development is the in situ generation of chloroformate intermediates. One such innovative approach is the photo-on-demand synthesis, which uses a chloroform (B151607) solution containing an alcohol, irradiated by a UV lamp with oxygen bubbling through the mixture. vedantu.compharmagen.deguidechem.com This method obviates the need for highly toxic phosgene, offering a safer and simpler alternative for both laboratory and industrial scales. vedantu.com For the synthesis of 3-Chloro-2-methylphenyl chloroformate, this would involve the reaction of 3-chloro-2-methylphenol (B1584042) under these photocatalytic conditions.
Exploration of Green Chemistry Principles in its Synthesis and Application
The synthesis of chloroformates is undergoing a green transformation, aligning with the principles of sustainable chemistry. A primary driver of this shift is the replacement of highly toxic and hazardous reagents. Traditional methods often rely on phosgene gas, a substance with significant safety and handling concerns. americanchemistry.comcdc.gov Modern approaches that utilize triphosgene (B27547) (solid phosgene) or in situ photo-on-demand synthesis from chloroform are considered greener and safer alternatives. vedantu.comchemicalbook.com Using solid phosgene, for instance, is described as being in line with green chemistry requirements as it is easier to handle and transport. chemicalbook.comgoogle.com
Green chemistry also emphasizes the use of environmentally benign solvents and reaction conditions. guidechem.com Research is exploring solvents that are less toxic and biodegradable as replacements for chlorinated aromatic solvents. guidechem.com Additionally, energy-efficient techniques such as microwave-assisted or ultrasound-assisted reactions are being investigated to reduce energy consumption and potentially shorten reaction times in organic synthesis. guidechem.comnih.gov The application of these principles to the synthesis of this compound could lead to more sustainable manufacturing processes with a reduced environmental footprint. This includes minimizing waste, avoiding toxic substances, and improving energy efficiency throughout the product lifecycle.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the production and derivatization of reactive chemical intermediates like this compound. Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides enhanced control over reaction parameters such as temperature, pressure, and mixing. This precise control is particularly beneficial when working with hazardous materials or highly exothermic reactions, thereby improving safety and process stability. gas-sensing.com Patents have described methods for the continuous flow synthesis of chloroformate compounds, highlighting the benefits of shorter reaction times and increased efficiency, which are advantageous for industrial-scale production. gas-sensing.com
Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. wikipedia.org These systems combine robotics for liquid and solid handling with sophisticated software for planning and executing multi-step syntheses. chemicalbook.comcdc.gov By integrating the synthesis of this compound into such a platform, researchers could efficiently explore its reactivity with a wide range of nucleophiles. This automation allows for the rapid generation of derivatives for applications in drug discovery and materials science, significantly reducing the time from concept to validation. wikipedia.orgwikipedia.org
Potential in Advanced Material Science as a Chemical Building Block
As a bifunctional molecule, this compound holds considerable potential as a versatile chemical building block in advanced materials science. The chloroformate group is a highly reactive moiety capable of forming stable linkages with nucleophiles such as alcohols and amines, leading to the formation of carbonates and carbamates, respectively. wikipedia.org This reactivity is fundamental to polymerization processes, and chloroformates are key precursors in the synthesis of polycarbonates. pharmagen.de
The specific structure of this compound, featuring a chlorinated and methylated aromatic ring, can impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or refractive index. The development of novel block copolymers, for example, often relies on the precise synthesis of functional monomers that can be incorporated into polymer chains. guidechem.commerckmillipore.com Research into block copolymers containing functional methacrylate (B99206) units demonstrates how specific chemical structures can serve as a platform for further functionalization. alfa-industry.com By incorporating this compound into polymer backbones, material scientists could create new materials with tailored properties for specialized applications, ranging from advanced optics to high-performance engineering plastics. The concept of using modular chemical building blocks to create complex three-dimensional molecules is a growing field, and this compound fits the profile of a useful component in this molecular construction kit. wikipedia.org
Unexplored Reactivity Patterns and Derivatization Possibilities with Complex Substrates
While the fundamental reactivity of chloroformates with simple alcohols and amines is well-established, the derivatization possibilities of this compound with more complex substrates remain largely unexplored. wikipedia.org The compound serves as a reactive handle to introduce the 3-chloro-2-methylphenyl group onto larger, multifunctional molecules, which could lead to novel compounds with interesting biological or material properties. For instance, its reaction with complex natural products, peptides, or alkaloids containing free hydroxyl or amino groups could yield derivatives with unique pharmacological profiles.
Chloroformates are widely used as derivatizing agents in analytical chemistry to enhance the volatility and detectability of polar analytes like amino acids for gas chromatography-mass spectrometry. This demonstrates their reliable reactivity with complex biomolecules. Furthermore, related chloro-phenyl structures are integral to various agrochemicals. The synthesis of 3-chloro-2-vinylphenylsulfonates, for example, highlights how substituted chloro-phenols serve as valuable precursors for active fungicidal ingredients. This suggests that derivatives of this compound could also find applications in agriculture. The exploration of its reaction with sulfur-containing nucleophiles to create compounds analogous to 3-Chloro-2-methylphenyl methyl sulfide (B99878) could also open new avenues in chemical synthesis. nih.govchemicalbook.com Future research will likely focus on reacting this chloroformate with a diverse array of complex substrates to unlock its full potential in medicinal chemistry, agrochemistry, and materials science.
Compound Data
The following tables provide data for chemical compounds mentioned in this article.
Table 1: this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-2-methylphenyl carbonochloridate |
| Molecular Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.04 g/mol |
| CAS Number | 87237-46-9 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
Table 2: 3-chloro-2-methylphenol
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-2-methylphenol |
| Synonyms | 3-Chloro-o-cresol |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol nih.gov |
| CAS Number | 3260-87-5 |
| Appearance | Faint yellow or white to light yellow crystalline solid guidechem.com |
| pKa | 9.35±0.10 (Predicted) guidechem.com |
| Storage Temperature | Room Temperature guidechem.com |
Table 3: Phosgene
| Property | Value |
|---|---|
| IUPAC Name | Carbonyl dichloride vedantu.com |
| Synonyms | Carbon oxychloride, Chloroformyl chloride americanchemistry.com |
| Molecular Formula | COCl₂ americanchemistry.com |
| Molecular Weight | 98.91 g/mol vedantu.com |
| CAS Number | 75-44-5 gas-sensing.com |
| Appearance | Colorless gas vedantu.com |
| Boiling Point | 8.3 °C wikipedia.org |
| Melting Point | -118 °C wikipedia.org |
| Solubility | Insoluble in water (reacts); soluble in benzene (B151609), toluene (B28343) vedantu.comwikipedia.org |
Table 4: Triphosgene
| Property | Value |
|---|---|
| IUPAC Name | Bis(trichloromethyl) carbonate |
| Synonyms | BTC, Solid Phosgene pharmagen.deguidechem.com |
| Molecular Formula | C₃Cl₆O₃ pharmagen.de |
| Molecular Weight | 296.75 g/mol pharmagen.de |
| CAS Number | 32315-10-9 pharmagen.de |
| Appearance | White to off-white crystal pharmagen.de |
| Boiling Point | 203 - 206 °C pharmagen.de |
| Melting Point | 78 - 81 °C pharmagen.de |
| Solubility | Insoluble in water; soluble in toluene, dichloromethane, chloroform pharmagen.de |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
